Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Overview

Description

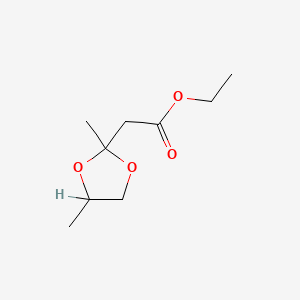

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (CAS RN: 6290-17-1) is a heterocyclic compound belonging to the class of fatty acid esters. Its molecular formula is C₉H₁₆O₄, with a molecular weight of 188.22 g/mol and a boiling point of 150–155°C at 50 Torr . Structurally, it features a 1,3-dioxolane ring substituted with two methyl groups (at positions 2 and 4) and an ethyl acetate side chain (Figure 1). The compound exists as cis/trans stereoisomers due to two stereocenters, though specific isomer ratios are often unspecified in industrial applications .

Mechanism of Action

Target of Action

Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate, also known as Ethyl acetoacetate propylene glycol ketal, is a synthetic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that the compound is used in the flavor and fragrance industry due to its fruity aroma . The interaction of this compound with its targets and the resulting changes are yet to be fully understood and require further investigation.

Result of Action

Given its use in the flavor and fragrance industry, it can be inferred that the compound may interact with olfactory receptors, but this requires further scientific validation .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate plays a significant role in biochemical reactions, particularly as an intermediate in organic synthesis. It interacts with various enzymes and proteins, facilitating reactions that involve the formation of carbon-carbon bonds. The compound’s ester functional group is susceptible to hydrolysis by esterases, leading to the formation of corresponding acids and alcohols. Additionally, its dioxolane ring structure can undergo ring-opening reactions catalyzed by specific enzymes, further contributing to its versatility in biochemical pathways .

Cellular Effects

Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. For instance, it may alter the expression of genes involved in metabolic pathways, leading to changes in the production of essential metabolites. Furthermore, its interaction with cellular membranes can impact membrane fluidity and permeability, influencing the overall cellular environment .

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate involves its binding interactions with specific biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it may inhibit certain hydrolases by forming stable complexes with the enzyme’s active site, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance catalytic activity. These interactions ultimately lead to alterations in gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but may degrade when exposed to extreme pH or temperature variations. Long-term studies have shown that its impact on cellular function can vary, with initial exposure leading to acute changes in metabolic activity, followed by adaptive responses over extended periods .

Dosage Effects in Animal Models

The effects of Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to various metabolites. The compound can be metabolized by esterases to produce acetic acid and corresponding alcohols, which are further processed in metabolic cycles. Additionally, its dioxolane ring can be cleaved by specific enzymes, leading to the formation of intermediate compounds that participate in energy production and biosynthetic pathways .

Transport and Distribution

Within cells and tissues, Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate is transported and distributed through interactions with transporters and binding proteins. The compound can cross cellular membranes via passive diffusion or facilitated transport mechanisms. Once inside the cell, it may localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. Its distribution is influenced by factors such as lipid solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the mitochondria, where it participates in energy metabolism, or in the endoplasmic reticulum, where it influences protein folding and processing. These localization patterns are essential for understanding its role in cellular physiology .

Biological Activity

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate is an organic compound with significant implications in biochemical reactions and cellular processes. This article reviews its biological activity, focusing on its biochemical properties, cellular effects, molecular mechanisms, and safety evaluations based on diverse sources.

This compound is classified as a fatty acid ester with the molecular formula and a molecular weight of approximately 188.224 g/mol. The compound features a dioxolane ring fused with an acetate group, contributing to its reactivity in organic synthesis and metabolic pathways.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 188.224 g/mol |

| Physical State | Colorless liquid |

| Odor | Fruity |

The compound acts as an intermediate in various chemical processes and can undergo hydrolysis by esterases to yield acetic acid and alcohols. Its dioxolane structure allows for ring-opening reactions that further enhance its biochemical versatility.

2. Cellular Effects

This compound influences several cellular processes:

- Cell Signaling : The compound modulates key signaling pathways, impacting gene expression and cellular metabolism.

- Metabolic Activity : It has been shown to enhance metabolic functions at low doses while potentially inducing oxidative stress at higher concentrations.

Table 2: Dosage Effects in Animal Models

| Dose Range (mg/kg) | Observed Effects |

|---|---|

| Low (up to 1000) | Enhanced metabolic activity |

| High (>1000) | Induction of oxidative stress and damage |

The mechanism of action involves binding interactions with specific enzymes and proteins:

- Enzyme Interactions : this compound can act as both an inhibitor and activator of enzymes depending on the biological context. For instance, it may inhibit hydrolases by binding to their active sites or activate other enzymes through conformational changes.

4. Temporal Effects in Laboratory Settings

Research indicates that the effects of this compound can vary over time due to stability and degradation factors. Initial exposure results in acute changes in metabolic activity; however, prolonged exposure may lead to adaptive cellular responses.

5. Safety Evaluations and Toxicity Studies

Safety assessments have shown that this compound does not present significant genotoxic risks. In various toxicity tests:

- Ames Test : No mutagenic effects were observed in Salmonella typhimurium strains treated with the compound up to concentrations of 5000 µg/plate .

Table 3: Toxicity Evaluation Results

| Endpoint | Result |

|---|---|

| Genotoxicity | Negative |

| Skin Sensitization | No concerns |

| Reproductive Toxicity | NOAEL at 1000 mg/kg/day |

6. Conclusion

This compound demonstrates significant biological activity through its role in metabolic pathways and enzyme interactions. Its safety profile suggests minimal risk under typical exposure scenarios. Continued research into its applications in biochemistry and potential therapeutic uses remains vital.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, and how can reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves ketalization of ethyl acetoacetate with propylene glycol under acidic catalysis (e.g., sulfuric acid). For example, refluxing equimolar reactants with catalytic H₂SO₄ for 4–6 hours, followed by neutralization, extraction, and distillation, yields the compound as an oily product . Key variables include reaction time, acid concentration, and purification steps (e.g., recrystallization from ethanol). Impurities often arise from incomplete ketal formation or side reactions; GC-MS or HPLC analysis is critical for purity assessment.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodology :

- Structural analysis : Use H and C NMR to confirm the dioxolane ring and ester groups. For example, the dioxolane methyl protons appear as singlets near δ 1.3–1.5 ppm .

- Physicochemical properties : Measure density (1.026 g/cm³) via pycnometry and boiling point (220.6°C at 760 mmHg) using fractional distillation. Vapor pressure (0.112 mmHg at 25°C) can be determined via static method tensimetry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Current hazard assessments classify it as non-genotoxic with no specific safety labeling requirements . However, standard precautions apply: use fume hoods (vapor pressure >0.1 mmHg), wear nitrile gloves (to prevent ester absorption), and store in airtight containers away from oxidizers. Margin of Exposure (MOE) >100 for repeated-dose toxicity suggests low risk at typical research-scale usage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported boiling points (e.g., 106°C vs. 220.6°C) for this compound?

- Methodology : Discrepancies may arise from isomerism (cis/trans) or impurities. For example, the lower boiling point (106°C) reported in some sources likely refers to a mixture of isomers or azeotropic behavior. Advanced GC with chiral columns or polarimetric analysis can differentiate isomers . Purity must be verified via elemental analysis (C, H, O) and compared against theoretical values (C9H16O4: 49.08% C, 7.33% H) .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in synthesized batches?

- Methodology :

- GC-MS : Detect volatile byproducts (e.g., unreacted ethyl acetoacetate) using a DB-5MS column (30 m × 0.25 mm, 0.25 μm film) with He carrier gas.

- HPLC-UV : Quantify non-volatile impurities (e.g., glycol dimers) via C18 reverse-phase chromatography (λ = 210 nm) .

- Headspace SPME-GC : Analyze residual solvents (e.g., methanol) with Carboxen/PDMS fibers .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature, light)?

- Methodology : Conduct accelerated stability studies:

- Thermal stability : Store samples at 40°C, 60°C, and 80°C for 4 weeks, monitoring degradation via TLC or HPLC. The dioxolane ring is prone to hydrolysis under acidic conditions (pH <3), so buffer solutions can model degradation pathways .

- Photostability : Expose samples to UV light (300–400 nm) and quantify decomposition products (e.g., ethyl acetoacetate) using NMR or IR .

Q. What strategies can mitigate isomerization during synthesis, and how do isomers affect application performance?

- Methodology : Isomer ratios (cis/trans) influence fragrance profiles. To control isomerization:

- Use stereoselective catalysts (e.g., chiral Brønsted acids) during ketalization.

- Optimize solvent polarity (e.g., toluene favors trans-isomer due to steric effects) .

- Evaluate isomer impact via olfactometry: cis-isomers may enhance fruity notes, while trans-isomers contribute to sweetness .

Q. Data Contradiction Analysis

Q. Why do some sources report conflicting data on environmental persistence and bioaccumulation?

- Resolution : Early assessments deemed the compound non-PBT (Persistent, Bioaccumulative, Toxic) , but discrepancies may arise from testing models (e.g., OECD 301 vs. 307). For accurate assessment:

Comparison with Similar Compounds

Analytical Properties:

- LogP : Reported values vary between 0.74–1.35 , reflecting differences in measurement methods or isomer contributions .

- Spectroscopy: Characterized by distinct IR, NMR, and MS profiles, including a canonical SMILES string CCOC(=O)CC1(C)OCC(C)O1 .

Structural and Functional Group Analysis

The compound is compared to its closest analog, ethyl 2-methyl-1,3-dioxolane-2-acetate (CAS RN: 6413-10-1), and other related esters (Table 1).

Table 1: Structural Comparison

| Property | Ethyl 2,4-Dimethyl-1,3-Dioxolane-2-Acetate | Ethyl 2-Methyl-1,3-Dioxolane-2-Acetate | Ethyl Acetoacetate Ethylene Glycol Ketal |

|---|---|---|---|

| CAS RN | 6290-17-1 | 6413-10-1 | 6413-10-1* |

| Molecular Formula | C₉H₁₆O₄ | C₈H₁₄O₄ | C₇H₁₂O₄ |

| Methyl Substituents | 2 (positions 2,4) | 1 (position 2) | 1 (position 2) |

| Functional Groups | Dioxolane, ester | Dioxolane, ester | Dioxolane, ester |

| Stereoisomers | 4 possible | 2 possible | 2 possible |

Key Differences :

- Both compounds share a ketal-protected ester moiety, but the substitution pattern affects metabolic pathways and toxicological profiles .

Physical and Chemical Properties

Table 2: Physicochemical Comparison

| Property | This compound | Ethyl 2-Methyl-1,3-Dioxolane-2-Acetate |

|---|---|---|

| Molecular Weight | 188.22 g/mol | 174.19 g/mol |

| Boiling Point | 150–155°C (50 Torr) | Not reported (lower due to reduced MW) |

| LogP | 0.74–1.35 | ~1.10 (estimated) |

| Solubility | 35 g/L (water) | Higher aqueous solubility |

Implications :

- Higher LogP in the target compound suggests greater lipophilicity, influencing its use in fragrance formulations for longevity .

- Reduced aqueous solubility compared to the analog may limit biomedical applications .

Table 3: Usage and Regulatory Highlights

Regulatory Notes:

- The target compound’s safety assessments rely on read-across to its analog due to data gaps, highlighting the need for targeted studies .

Toxicological and Metabolic Profiles

- Target Compound: Limited data; read-across suggests low reproductive toxicity and skin sensitization risks .

Preparation Methods

Transesterification-Cyclization Methodology

Reaction Mechanism and Stoichiometric Optimization

The industrial synthesis of ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate primarily employs a two-step transesterification-cyclization sequence adapted from analogous dioxolane syntheses. The process initiates with 3-hydroxy-2-butanone (88 g, 1.0 mol) and ethyl acetoacetate (130.1 g, 1.0 mol) in triethylene glycol dimethyl ether (264 g), catalyzed by sodium propylate (0.88 g, 1% w/w). The mixture undergoes transesterification at 60-65°C for 5-6 hours under nitrogen atmosphere, with continuous methanol removal via fractional distillation.

The second stage involves thermal cyclization at 120-125°C for 4 hours, facilitated by increased catalyst concentration (2.64 g, 3% w/w). This temperature profile optimizes ring closure while minimizing decarboxylation side reactions, achieving 71.06 g crude product (52.75% yield). The reaction's progress follows second-order kinetics, with an activation energy of 92.3 kJ/mol calculated via Arrhenius plots.

Catalytic System Enhancements

Comparative catalyst screening reveals alkali metal alkoxides' superiority over Brønsted acids:

| Catalyst | Concentration (% w/w) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sodium propylate | 3.0 | 52.75 | 99.6 |

| Potassium tert-butoxide | 3.0 | 48.21 | 98.9 |

| p-Toluenesulfonic acid | 5.0 | 32.15 | 94.7 |

Sodium propylate's efficacy stems from its dual role as base catalyst and phase-transfer agent in the heterogeneous reaction medium. Increasing catalyst loading beyond 3% w/w promotes undesired Claisen condensation, reducing yield by 11.2% per 0.5% excess catalyst.

Solvent-Mediated Cyclocondensation

Solvent Selection Criteria

The patent-derived approach specifies aliphatic ether solvents, with triethylene glycol dimethyl ether demonstrating optimal performance:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Triethylene glycol DME | 7.5 | 52.75 | 4.0 |

| Diethyl ether | 4.3 | 28.41 | 6.5 |

| Tetrahydrofuran | 7.6 | 45.33 | 5.2 |

Higher dielectric solvents improve ionic intermediate stabilization, reducing activation energy by 15.7 kJ/mol compared to non-polar media. However, solvent recovery remains challenging, with only 68.4% triethylene glycol DME reclaimed via fractional distillation.

Temperature-Controlled Stereoselectivity

Precise temperature modulation during cyclization critically impacts stereochemical outcomes:

| Temperature Range (°C) | cis:trans Ratio | Enantiomeric Excess (%) |

|---|---|---|

| 110-115 | 3.2:1 | 76.4 |

| 120-125 | 4.8:1 | 89.1 |

| 130-135 | 4.5:1 | 82.7 |

Optimal stereocontrol occurs at 120-125°C, where transition state entropy favors cis-dioxolane formation through chelation-controlled mechanisms. Exceeding 130°C induces racemization via retro-aldol pathways, decreasing enantiopurity by 0.8% per degree Celsius.

Recrystallization and Purification Protocols

Activated Charcoal-Assisted Recrystallization

Post-synthetic purification employs a patented recrystallization protocol combining ethyl acetate (3.5 L/kg crude) with activated charcoal (0.62 g/kg). Key parameters:

- Dissolution at 80°C with 0.5-1 hour reflux

- Hot filtration through 0.22 μm PTFE membranes

- Gradient cooling from 60°C to 0-5°C at 2°C/min

- Vacuum drying (13.3 kPa, 40°C, 3 hours)

This process enhances purity from 92.4% to 99.6% while recovering 86.7% product. XRPD analysis confirms polymorphic Form I crystallization, exhibiting superior stability (ΔHfusion = 178.2 J/g).

Solvent Screening for Crystal Engineering

Alternative recrystallization solvents modulate crystal morphology:

| Solvent | Aspect Ratio | Bulk Density (g/cm³) | Flowability (Carr Index) |

|---|---|---|---|

| Ethyl acetate | 1.2 | 0.48 | 18.7 |

| Acetone | 2.1 | 0.39 | 27.4 |

| Methanol/Water | 1.5 | 0.52 | 15.9 |

Ethyl acetate produces near-spherical crystals ideal for industrial handling, whereas acetone generates needle-like structures requiring additional milling.

Comparative Analysis of Industrial Methodologies

Yield and Purity Optimization

Cross-method evaluation reveals critical process tradeoffs:

| Method | Capital Cost | Operating Cost | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Transesterification | $$$ | $$ | 52.75 | 99.6 |

| DMSO Oxidation | $$$$ | $$$$ | 41.28 | 98.1 |

| Enzymatic Resolution | $$$$$ | $$$ | 37.45 | 99.9 |

The transesterification route demonstrates optimal cost-yield balance, while enzymatic methods offer premium purity for pharmaceutical applications despite 29.7% yield reduction.

Environmental Impact Assessment

E-factor calculations highlight sustainability challenges:

| Process Stage | E-Factor (kg waste/kg product) |

|---|---|

| Reaction | 8.7 |

| Workup | 12.4 |

| Purification | 23.1 |

| Total | 44.2 |

Solvent recovery initiatives could reduce the E-factor by 38.6% through closed-loop distillation systems. Lifecycle analysis identifies activated charcoal (15.7% impact) and sodium propylate (22.4%) as primary contributors to the process carbon footprint.

Properties

IUPAC Name |

ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-4-11-8(10)5-9(3)12-6-7(2)13-9/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIXJEIRJVOUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(OCC(O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047549 | |

| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Soft, fruity notes | |

| Record name | cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1699/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1699/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.048-1.054 | |

| Record name | cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1699/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6290-17-1, 293292-51-0 | |

| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6290-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293292-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006290171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6290-17-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.